PPARα Agonism: Monascin vs. Ankaflavin and Rosiglitazone in Coactivator Recruitment Assays
Monascin demonstrates PPARα agonist activity with an IC50 of 2,038 nM in a cell-free coactivator recruitment assay, as reported by Cayman Chemical . This provides a quantitative benchmark for its lipid-regulating activity distinct from its PPARγ effects. This activity is comparable to that of ankaflavin, its closest structural analog [1]. Crucially, this dual PPARα/PPARγ profile differentiates monascin from pure PPARγ agonists like rosiglitazone, which lacks this specific lipid oxidation-promoting mechanism.
| Evidence Dimension | PPARα Agonist Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2,038 nM |
| Comparator Or Baseline | Ankaflavin (AK): Reported as similar; Rosiglitazone: Minimal/no PPARα activity |
| Quantified Difference | Not applicable for AK; Rosiglitazone lacks this mechanism |
| Conditions | Cell-free coactivator recruitment assay |
Why This Matters
Quantifies monascin's specific activity on a lipid metabolism receptor, enabling precise dosing calculations in experimental models and confirming a mechanism absent in the class-defining drug rosiglitazone.
- [1] Hsu WH, Chen TH, Lee BH, Hsu YW, Pan TM. Monascin and ankaflavin act as natural AMPK activators with PPARα agonist activity to down-regulate nonalcoholic steatohepatitis in high-fat diet-fed C57BL/6 mice. Food Chem Toxicol. 2014;64:94-103. View Source
